molecular formula C8H8F3IN2O2 B2774578 methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate CAS No. 1856098-13-9

methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2774578
CAS No.: 1856098-13-9
M. Wt: 348.064
InChI Key: UTCSXFOOJQHZIC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and a carboxylate ester group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent such as N-iodosuccinimide.

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced through a nucleophilic substitution reaction, typically using a trifluoropropyl halide.

    Esterification: The carboxylate ester group is formed through an esterification reaction, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, affecting the pyrazole ring or the functional groups attached to it.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium complexes.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the specific reaction.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.

    4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the ester group, which may affect its reactivity and applications.

Uniqueness

Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to the combination of its iodine atom, trifluoropropyl group, and carboxylate ester group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-iodo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-16-7(15)6-5(12)4-13-14(6)3-2-8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSXFOOJQHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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